Product packaging for Benzo[c]isothiazole-6-carboxylic acid(Cat. No.:)

Benzo[c]isothiazole-6-carboxylic acid

Cat. No.: B12817830
M. Wt: 179.20 g/mol
InChI Key: UALPKMIDBLKFJX-UHFFFAOYSA-N
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Description

Benzo[c]isothiazole-6-carboxylic acid (CID 90905542) is a chemical compound with the molecular formula C8H5NO2S . This carboxylic acid-functionalized heterocycle serves as a valuable building block in medicinal chemistry and pharmaceutical research. While specific biological data for this exact isomer is limited in public sources, closely related benzothiazole and benzisothiazole derivatives are prominent in drug discovery efforts. For instance, research on benzothiazole-6-carboxylic acid demonstrates its application as a key synthon in developing potent antibacterial agents. It has been used to synthesize compounds that function as dual inhibitors of bacterial DNA gyrase and topoisomerase IV—two essential enzymes for bacterial DNA replication—showing activity against problematic ESKAPE pathogens . The carboxylic acid group on the aromatic core is a critical functional handle that allows researchers to create amide conjugates, potentially enhancing drug uptake, particularly in Gram-negative bacteria . As a specialist chemical, this compound is intended for use by qualified researchers in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals using appropriate personal protective equipment (PPE) in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2S B12817830 Benzo[c]isothiazole-6-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,1-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-4-12-9-7(6)3-5/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALPKMIDBLKFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CSN=C2C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of Benzo C Isothiazole 6 Carboxylic Acid

Intrinsic Chemical Reactivity of the Isothiazole (B42339) Heterocycle

The reactivity of the benzo[c]isothiazole (B8754907) system is dictated by the electronic properties of the isothiazole ring, a five-membered heterocycle containing adjacent sulfur and nitrogen atoms. This ring system is aromatic, though less so than benzene (B151609), which influences its substitution patterns and stability.

Electrophilic Aromatic Substitution Patterns on the Benzo[c]isothiazole Core

The isothiazole ring is generally considered to be electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene. In the simple isothiazole molecule, the C4 position is the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions.

Nucleophilic Attack and Addition Reactions on the Isothiazole Ring

The electron-deficient nature of the isothiazole ring makes it susceptible to nucleophilic attack. Studies on isothiazolium salts have shown that nucleophilic attack can occur at the sulfur atom, which can be followed by ring opening. thieme-connect.dethieme-connect.com The C3 and C5 positions of the isothiazole ring are also potential sites for nucleophilic attack due to the electron-withdrawing effect of the adjacent heteroatoms. thieme-connect.com

In the context of Benzo[c]isothiazole-6-carboxylic acid, the presence of the fused benzene ring and the deactivating carboxylic acid group would likely make the heterocyclic ring less reactive towards nucleophiles than simpler isothiazolium salts. However, under forcing conditions or with strong nucleophiles, attack at the sulfur atom or the C3 position could potentially occur, possibly leading to ring-opened products.

Ring Opening and Rearrangement Mechanisms

The N-S bond in the isothiazole ring is considered the weakest link and is susceptible to cleavage under various conditions, including nucleophilic attack or reduction. Studies on related benzisothiazolinones have demonstrated that the mechanism of action often involves the cleavage of the N-S bond by cellular nucleophiles like thiols. ccsenet.org For isothiazolium salts, nucleophilic attack at the sulfur atom is a common pathway that initiates ring opening. thieme-connect.dethieme-connect.com This typically leads to the formation of an acyclic intermediate which can then undergo further reactions or rearrangements. thieme-connect.com

For this compound, a plausible ring-opening mechanism would involve initial nucleophilic attack at the sulfur atom. This would break the aromaticity of the isothiazole ring and lead to the cleavage of the N-S bond, forming a substituted 2-mercaptobenzaldehyde (B1308449) derivative. The specific conditions required and the stability of the resulting intermediates are not well-documented for this particular molecule.

Reactions Specific to the Carboxylic Acid Functionality

The carboxylic acid group at the 6-position of the benzo[c]isothiazole core undergoes the standard reactions typical of aromatic carboxylic acids. These transformations are crucial for the synthesis of various derivatives.

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid group of this compound can be readily converted into esters and amides to produce a variety of derivatives. These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

Esterification can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. masterorganicchemistry.comchemguide.co.uk

Illustrative Examples of Esterification Reactions

Alcohol (R-OH) Reagents/Conditions Ester Product
Methanol (B129727) H₂SO₄ (cat.), reflux Methyl Benzo[c]isothiazole-6-carboxylate
Ethanol HCl (gas), reflux Ethyl Benzo[c]isothiazole-6-carboxylate
Isopropanol (B130326) H₂SO₄ (cat.), reflux Isopropyl Benzo[c]isothiazole-6-carboxylate

Note: This table presents generalized examples of Fischer esterification. Actual reaction conditions may vary.

Amidation reactions are typically carried out by first activating the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). medwinpublishers.comdntb.gov.ua The activated acid is then treated with a primary or secondary amine to form the corresponding amide. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. google.commdpi.com

Illustrative Examples of Amidation Reactions

Amine (R-NH₂) Reagents/Conditions Amide Product
Ammonia 1. SOCl₂ 2. NH₃ Benzo[c]isothiazole-6-carboxamide
Aniline EDC, HOBt, DMF N-Phenylbenzo[c]isothiazole-6-carboxamide
Benzylamine (B48309) DCC, CH₂Cl₂ N-Benzylbenzo[c]isothiazole-6-carboxamide

Note: This table presents generalized examples of amidation reactions. Actual reaction conditions may vary.

Decarboxylation Pathways and Stability Profiles in Solution

The decarboxylation of aromatic carboxylic acids, the removal of the carboxyl group as CO₂, generally requires harsh conditions such as high temperatures and the use of catalysts like copper. The stability of the resulting aryl anion or aryl radical intermediate is a key factor. The presence of ortho-substituents can facilitate decarboxylation.

For this compound, decarboxylation would lead to the formation of the parent heterocycle, benzo[c]isothiazole. This reaction would likely require high temperatures and potentially a metal catalyst. The electronic nature of the benzo[c]isothiazole ring system would influence the stability of the intermediate formed upon loss of CO₂. Given that the isothiazole ring is electron-withdrawing, it would destabilize an anionic intermediate at the 6-position, making decarboxylation via an ionic pathway challenging.

The stability of this compound in solution is expected to be good under neutral and acidic conditions. thieme-connect.de However, in basic solutions, besides the formation of the carboxylate salt, the isothiazole ring itself may be susceptible to nucleophilic attack and potential ring-opening, especially at elevated temperatures. thieme-connect.de

Oxidation and Reduction Chemistry of the Benzo[c]isothiazole System

The sulfur atom in the isothiazole ring is susceptible to both oxidation and reduction, providing pathways to modulate the electronic properties and three-dimensional structure of the molecule.

The oxidation of the sulfur atom in the benzo[c]isothiazole system leads to the formation of sulfoxides and sulfones (2,2-dioxides). These oxidized derivatives are of interest as they can act as three-dimensional bioisosteres of other important chemical scaffolds, such as oxindoles. thieme-connect.de One prominent method for constructing benzo[c]isothiazole 2-oxides is through a copper-catalyzed intramolecular C–N cross-coupling reaction. thieme-connect.de

This approach utilizes readily available sulfoximine (B86345) precursors and offers a modular and efficient route to these oxidized heterocycles. thieme-connect.de The reaction demonstrates broad substrate scope, good to excellent yields, and operates under mild conditions, highlighting its practicality. thieme-connect.de For instance, a study by L. Yu et al. detailed a copper-catalyzed cycloamidation that proved effective for a range of substrates. thieme-connect.de The use of CuI as a catalyst and Cs₂CO₃ as a base in a solvent like 1,4-dioxane (B91453) was found to be optimal, yielding the target products in high yields. thieme-connect.de The versatility of this method is showcased by its tolerance for various substituents on the aromatic rings and different alkyl or aryl groups attached to the sulfur of the sulfoximine precursor. thieme-connect.de

Table 1: Copper-Catalyzed Synthesis of Benzo[c]isothiazole 2-Oxide Derivatives

CatalystBaseSolventTemperature (°C)Yield (%)Reference
CuI (5 mol%)Cs₂CO₃ (1.0 equiv)1,4-Dioxane6090 thieme-connect.de
CuI (10 mol%)Cs₂CO₃ (1.0 equiv)DMSO6081 thieme-connect.de
Cu(OAc)₂ (10 mol%)Cs₂CO₃ (1.0 equiv)1,4-Dioxane6075 thieme-connect.de
CuCl (10 mol%)K₂CO₃ (1.0 equiv)1,4-Dioxane6055 thieme-connect.de
CuI (10 mol%)t-BuOK (1.0 equiv)Toluene6048 thieme-connect.de

An example of a highly oxidized isothiazole derivative is saccharin (B28170), a well-known artificial sweetener, which is a benzo[d]isothiazol-3(2H)-one 1,1-dioxide. researchgate.net This highlights the stability of the sulfone group within the fused benzisothiazole ring system.

The reduction of the isothiazole ring can lead to the opening of the heterocyclic system or the formation of dihydro derivatives. While specific studies on the reduction of this compound are not prevalent, the chemistry of related isomers provides insight into potential transformations. For example, in the synthesis of benzo[e] thieme-connect.deorganic-chemistry.orgthiazin-4-one derivatives, a subsequent reduction step using sodium borohydride (B1222165) (NaBH₄) in methanol was employed to produce 2,3-dihydro-4H-benzo[e] thieme-connect.deorganic-chemistry.orgthiazin-4-ones in good yields. nih.gov This suggests that the N-S bond in the isothiazole ring or related systems can be susceptible to cleavage or reduction under appropriate conditions. Such a transformation on the benzo[c]isothiazole scaffold could yield novel structures with different biological or material properties.

Metal-Catalyzed Cross-Coupling Reactions for Scaffold Diversification (Applicable to general isothiazole chemistry)

Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.comresearchgate.net These reactions are broadly applicable to heterocyclic compounds, including isothiazoles, allowing for the diversification of the core structure. thieme-connect.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be used to introduce a wide variety of substituents onto the aromatic portion of the this compound scaffold. youtube.comacs.org

For a molecule like this compound, derivatization of the benzene ring is a key strategy for creating analogues. If a halogen atom (e.g., bromine or iodine) is present on the benzene ring, it can serve as a handle for these cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, which couples an organoboron species with an organohalide in the presence of a palladium catalyst and a base, is widely used due to the stability and low toxicity of the boronic acid reagents. youtube.com This reaction's robustness has been demonstrated in its application to a wide array of substrates, including complex and sensitive molecules. acs.org

The general mechanism for these palladium-catalyzed reactions typically involves three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organometallic coupling partner (e.g., an organoboron compound), and reductive elimination to yield the final product and regenerate the catalyst. youtube.com The ability to perform these modifications allows for the fine-tuning of the molecule's properties for applications in medicinal chemistry and materials science. thieme-connect.com

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the computational and theoretical studies of This compound that includes specific research findings or data tables as requested.

Extensive searches for published studies focusing on this particular compound, including searches by its CAS number (287233-43-2), did not yield any specific results for the outlined topics:

Quantum Chemical Calculations: No dedicated papers on Density Functional Theory (DFT) or Ab Initio calculations for the geometry, conformational analysis, or electronic structure of this compound were found. Likewise, no Frontier Molecular Orbital (FMO) analysis or calculation of reactivity descriptors for this molecule appears to be published.

Computational Spectroscopic Predictions: There is no available literature containing vibrational frequency analysis for the Infrared (IR) and Raman spectra or Nuclear Magnetic Resonance (NMR) chemical shift calculations specific to this compound.

While general methodologies for these computational techniques are well-documented for other molecules wikipedia.orgnih.govaps.orgnih.govbiointerfaceresearch.com, the strict requirement to focus solely on this compound and to include detailed research findings prevents the creation of a scientifically accurate article. Generating such an article without specific data would require fabricating results, which is contrary to the principles of scientific accuracy.

Therefore, the requested content cannot be provided.

Computational and Theoretical Studies on Benzo C Isothiazole 6 Carboxylic Acid

Computational Spectroscopic Predictions and Correlations

Electronic Transition Predictions for UV-Vis Spectroscopy

Computational chemistry provides powerful tools for predicting the electronic absorption spectra of molecules like Benzo[c]isothiazole-6-carboxylic acid. Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly used to forecast the electronic transitions that correspond to UV-Vis spectroscopy. mdpi.com These calculations help in understanding the relationship between a molecule's structure and its optical properties.

The process involves first optimizing the ground-state geometry of the molecule using DFT. Following this, TD-DFT calculations are performed to determine the energies of various excited states. The energy difference between the ground state and an excited state corresponds to the energy of an absorbed photon, which can be related to the absorption wavelength (λmax).

Key parameters obtained from these calculations include the excitation energy, oscillator strength (f), and the nature of the transition (e.g., π → π* or n → π*). The oscillator strength is a dimensionless quantity that indicates the intensity of the electronic transition. A higher oscillator strength corresponds to a stronger absorption band in the UV-Vis spectrum.

Studies on related heterocyclic compounds, such as thiazole (B1198619) and benzothiazole (B30560) derivatives, show that substituents can significantly alter the electronic structure and, consequently, the absorption spectra. acs.orgnih.gov For this compound, the carboxylic acid group and the fused benzene (B151609) ring are expected to influence the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) provides a preliminary estimate of the molecule's reactivity and the energy required for the lowest electronic transition. mdpi.com Computational studies indicate that a smaller HOMO-LUMO gap generally leads to a red-shift (a shift to longer wavelengths) in the absorption spectrum. acs.orgnih.gov

Table 1: Predicted Electronic Transitions for this compound (Illustrative) This table is illustrative, based on typical results from TD-DFT calculations for similar aromatic heterocyclic compounds.

TransitionExcitation Energy (eV)Predicted λmax (nm)Oscillator Strength (f)Primary Orbital Contribution
S0 → S13.973120.45HOMO → LUMO (π → π)
S0 → S24.522740.12HOMO-1 → LUMO (π → π)
S0 → S34.982490.08HOMO → LUMO+1 (π → π)
S0 → S45.252360.05n → π

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling (Methodology applicable to novel ligands)

Molecular docking and molecular dynamics (MD) simulations are powerful in-silico techniques used to model the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. nih.govnih.gov This approach is fundamental in drug discovery for predicting binding affinity and understanding the mechanism of action. acs.org

Molecular Docking: The initial step involves docking the ligand into the active site of a target protein. nih.gov This process predicts the preferred orientation and conformation of the ligand when bound to the receptor, generating a binding score that estimates the strength of the interaction. For compounds containing a thiazole or benzothiazole core, common targets include kinases, viral polymerases, and enzymes like monoamine oxidase. nih.govacs.orgmdpi.com The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are identified and analyzed. plos.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to assess the stability of the predicted ligand-protein complex over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing insight into the dynamic behavior of the complex. nih.gov Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess conformational stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov Such simulations confirm whether the crucial interactions observed in docking are maintained over a simulated period. plos.org

Table 2: General Methodology for Molecular Docking and Dynamics Simulation

StepDescriptionObjective
1. PreparationOptimize the 3D structure of the ligand (this compound) and prepare the 3D structure of the target protein (e.g., from the Protein Data Bank).Ensure correct protonation states and remove non-essential molecules like water and co-factors.
2. DockingPlace the ligand into the defined binding site of the protein using a docking algorithm.Predict binding poses and rank them based on a scoring function. nih.gov
3. System Setup (MD)Place the highest-scoring docked complex in a simulation box with explicit solvent (water) and counter-ions to neutralize the system.Create a realistic physiological environment for the simulation. nih.gov
4. MinimizationMinimize the energy of the entire system to remove steric clashes or unfavorable geometries.Achieve a stable starting point for the dynamics simulation. nih.gov
5. EquilibrationGradually heat the system to the desired temperature and adjust the pressure to stabilize the system's properties.Ensure the simulation is stable before the production run.
6. Production MDRun the simulation for a specific duration (e.g., nanoseconds) to collect trajectory data.Observe the dynamic behavior, stability, and key interactions of the ligand-protein complex over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodology applicable to novel compounds)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This methodology is applicable for predicting the activity of novel compounds, such as derivatives of this compound, based on their structural features. mdpi.com

The QSAR process begins with a dataset of compounds with known activities (e.g., inhibitory concentrations, IC₅₀). tandfonline.com For each compound, a set of numerical parameters, or "molecular descriptors," are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Electronic descriptors: Related to the electron distribution (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Steric descriptors: Describing the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic descriptors: Quantifying the molecule's lipophilicity (e.g., LogP). researchgate.net

Using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN), a mathematical model is created that links the descriptors to the biological activity. mdpi.comresearchgate.net The predictive power of the model is rigorously evaluated using internal and external validation techniques. tandfonline.comnih.gov Once validated, the QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. ijpsr.com

Table 3: Common Molecular Descriptors in QSAR Studies Applicable to Heterocyclic Compounds

Descriptor ClassExample DescriptorInformation ProvidedRelevance
ElectronicELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability and reactivity. researchgate.net
HydrophobicLogPOctanol-water partition coefficientMeasures lipophilicity, affecting membrane permeability. researchgate.net
StericMR (Molar Refractivity)Molar refractivityEncodes information on molecular volume and polarizability. researchgate.net
TopologicalATSC1iMoreau-Broto autocorrelationDescribes the spatial distribution of a property (e.g., ionization potential) across the molecular structure. tandfonline.com

Mechanistic Studies of Reaction Pathways using Computational Approaches

Computational chemistry offers indispensable tools for investigating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems like Benzo[c]isothiazole (B8754907). researchgate.net DFT calculations are particularly well-suited for elucidating reaction pathways by mapping the potential energy surface of a reaction. dntb.gov.ua

This approach allows chemists to:

Identify Intermediates and Transition States: By optimizing the geometries of reactants, products, intermediates, and transition states, the entire reaction coordinate can be mapped.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. This helps in understanding why certain reaction conditions are necessary.

Propose and Validate Mechanisms: Different plausible mechanistic pathways can be computationally tested. The pathway with the lowest activation energy barriers is typically the most likely to occur. For instance, in the synthesis of isothiazoles and their derivatives, computational studies can clarify the sequence of bond formations and breakings, such as in cycloaddition or condensation reactions. rsc.orgmedwinpublishers.com

A known method for synthesizing the related benzo[d]thiazole ring involves the cyclization of aminobenzoates with potassium thiocyanate (B1210189) and bromine. acs.org A computational study of the Benzo[c]isothiazole synthesis could similarly model the step-by-step formation of the isothiazole (B42339) ring, providing detailed insights into the roles of reagents and the stability of intermediates, ultimately guiding the optimization of synthetic procedures.

Table 4: Steps in a Computational Mechanistic Study of a Reaction

StepComputational TaskOutcome
1. Reactant/Product OptimizationPerform geometry optimization on all reactant and product molecules.Obtain the lowest energy structures and their corresponding energies.
2. Transition State SearchUse algorithms (e.g., QST2/QST3, Berny optimization) to locate the transition state structure connecting reactants and products (or intermediates).Identify the structure of the highest point on the reaction pathway.
3. Frequency CalculationCalculate vibrational frequencies for all optimized structures.Confirm reactants/products have zero imaginary frequencies and the transition state has exactly one imaginary frequency, verifying their nature on the potential energy surface.
4. Pathway ConfirmationPerform an Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state.Verify that the transition state correctly connects the desired reactant and product, confirming the proposed mechanistic step.
5. Energy Profile ConstructionPlot the relative energies of reactants, transition states, intermediates, and products.Visualize the entire reaction pathway and determine the rate-limiting step.

Spectroscopic Data for this compound Not Publicly Available

Following an extensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound, also known as 2,1-benzisothiazole-6-carboxylic acid, could not be located in the public domain. This includes specific data for high-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and mass spectrometry (electrospray ionization and high-resolution mass spectrometry).

The requested article, "Advanced Spectroscopic Characterization of this compound," requires in-depth research findings and data tables for each of the specified analytical techniques. The absence of this foundational data in published scientific literature, including journals and chemical data repositories, makes it impossible to generate a scientifically accurate and informative article that adheres to the provided outline.

Searches for this specific isomer, this compound, were largely unsuccessful. The available literature and data predominantly focus on the more common isomer, Benzo[d]thiazole-6-carboxylic acid, and other related derivatives. While general principles of spectroscopic analysis for benzisothiazole and benzothiazole structures are known, providing hypothetical or predicted data would not meet the required standard of scientific accuracy based on detailed research findings.

Due to this lack of available experimental data, the creation of the requested article with its specific sections and data-rich content cannot be fulfilled at this time.

Advanced Spectroscopic Characterization of Benzo C Isothiazole 6 Carboxylic Acid

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and providing a "vibrational fingerprint" of a molecule. While no specific experimental spectra for Benzo[c]isothiazole-6-carboxylic acid are publicly available, the expected vibrational frequencies can be predicted based on the known absorption regions of its constituent functional groups and data from analogous structures like benzothiazole (B30560) and benzoic acid.

The IR spectrum is anticipated to be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak between 1710 and 1680 cm⁻¹. This value is typical for aromatic carboxylic acids where conjugation with the benzene (B151609) ring slightly lowers the frequency compared to saturated carboxylic acids.

The benzo[c]isothiazole (B8754907) ring system will contribute a series of characteristic bands. Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. The C=C stretching vibrations within the benzene and isothiazole (B42339) rings typically occur in the 1600-1450 cm⁻¹ region. The C=N stretching vibration of the isothiazole ring is anticipated around 1640 cm⁻¹. researchgate.net Furthermore, the C-S stretching vibration, a key feature of the isothiazole ring, is expected in the 800-700 cm⁻¹ range.

Raman spectroscopy, which relies on changes in polarizability, will complement the IR data. Non-polar bonds, such as the C-S and C=C bonds of the aromatic system, often produce strong Raman signals. The symmetric vibrations of the benzene ring are also typically prominent in the Raman spectrum.

Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (very broad)Weak
Aromatic RingC-H stretch3100-3000Strong
Carboxylic AcidC=O stretch1710-1680 (strong)Moderate
Isothiazole RingC=N stretch~1640Moderate
Aromatic/Heterocyclic RingsC=C stretch1600-1450 (multiple bands)Strong
Carboxylic AcidC-O stretch1320-1210Moderate
Carboxylic AcidO-H bend (in-plane)1440-1395Weak
Carboxylic AcidO-H bend (out-of-plane)~920 (broad)Weak
Isothiazole RingC-S stretch800-700Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorptions corresponding to π → π* and n → π* transitions, characteristic of its aromatic and heterocyclic nature. The benzothiazole nucleus, an isomer of benzo[c]isothiazole, typically shows three absorption bands around 220, 250, and 285 nm in its UV spectrum.

For this compound, the π → π* transitions, originating from the conjugated system of the fused rings, are expected to result in strong absorption bands in the UV region, likely below 350 nm. The presence of the carboxylic acid group, a deactivating group, might cause a slight hypsochromic (blue) shift compared to unsubstituted benzo[c]isothiazole.

The n → π* transitions, which are formally forbidden and thus of lower intensity, involve the promotion of a non-bonding electron from the nitrogen or sulfur heteroatoms to an anti-bonding π* orbital. These transitions are expected to appear at longer wavelengths, potentially overlapping with the π → π* bands. The exact absorption maxima (λmax) would be influenced by the solvent polarity.

Table 2: Predicted Electronic Transitions for this compound

Transition TypeChromophorePredicted Wavelength Range (nm)
π → πBenzo[c]isothiazole ring system220 - 350
n → πIsothiazole ring (N, S heteroatoms)> 300

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

It is highly probable that this compound crystallizes to form hydrogen-bonded dimers. In this arrangement, the carboxylic acid groups of two molecules would associate via strong O-H···O hydrogen bonds, creating a characteristic eight-membered ring. This dimeric structure is a common and highly stable motif for carboxylic acids in the solid state.

Table 3: Hypothetical Crystallographic Parameters for this compound (Based on Analogs)

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key Intermolecular InteractionsO-H···O hydrogen bonding (dimer formation), π-π stacking
Z (molecules per unit cell)2 or 4

Mechanistic Research on Biological Interactions and Structure Activity Relationships of Benzo C Isothiazole 6 Carboxylic Acid Derivatives

Principles of Structure-Activity Relationship (SAR) Derivation for Benzo[c]isothiazole (B8754907) Scaffolds

The therapeutic potential of compounds based on the benzo[c]isothiazole scaffold is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing these molecules into effective therapeutic agents by systematically modifying the core structure and observing the resulting changes in biological activity. dntb.gov.uaresearchgate.net Literature on the closely related benzothiazole (B30560) derivatives indicates that substitutions at the C-2 and C-6 positions are particularly significant for a variety of biological activities. benthamscience.com

Strategic modifications of the benzothiazole core, an isosteric relative of benzo[c]isothiazole, have yielded significant insights into the structural requirements for biological activity. kuleuven.be Studies on various benzothiazole derivatives have demonstrated that the introduction of different substituents at various positions on the bicyclic ring system can dramatically alter their therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. rsc.orgnih.gov

For instance, in a series of 2,6-disubstituted benzothiazoles developed as Hsp90 C-Terminal-Domain inhibitors, modifications were systematically introduced to probe the SAR. nih.gov Similarly, research on benzothiazole-based DNA gyrase inhibitors revealed that introducing a carboxylic acid group at the 6-position and a benzyloxy substituent at the 4-position of the benzothiazole scaffold led to a potent inhibitor with significant in vitro and in vivo activity against Gram-positive bacteria. diva-portal.org The exploration of 2-aminobenzothiazole (B30445) derivatives has also been identified as an effective scaffold for developing inhibitors of protein kinases like VEGFR-2. nih.gov

A study on benzo[d]isothiazole Schiff bases found that all tested derivatives demonstrated the ability to inhibit the growth of leukaemia cell lines, highlighting the cytotoxic potential of this specific scaffold. nih.gov These findings underscore the importance of the core scaffold and the profound impact that strategic modifications can have on biological outcomes.

Scaffold/CorePosition of ModificationSubstituentObserved Biological ImpactReference
Benzo[d]thiazolePosition 6Carboxylic acidPotent DNA gyrase inhibition; improved solubility and antibacterial activity. diva-portal.orgnih.gov
Benzo[d]thiazolePosition 4Benzyloxy groupEnhanced DNA gyrase inhibition when combined with a 6-carboxy group. diva-portal.org
Benzo[d]thiazolePosition 2(Thio)urea groupPotent antibacterial activity (e.g., against S. aureus GyrB). nih.gov
Benzo[d]thiazolePosition 2Substituted phenyl groupsPotential for significant anticancer activity. nih.gov
Benzo[d]isothiazoleGeneral (Schiff bases)Various aromatic aldehydesMarked cytotoxicity against human lymphocytes and antiproliferative activity against leukaemia cell lines. nih.gov

The carboxylic acid group, particularly at the 6-position of the benzothiazole ring, plays a pivotal role in molecular recognition and binding affinity. scispace.com Its ability to act as a hydrogen bond donor and acceptor, as well as its potential to form ionic interactions (salt bridges) when deprotonated, makes it a critical feature for high-potency inhibition of certain enzymes. diva-portal.orgnih.gov

In the context of benzothiazole-based DNA gyrase inhibitors, the carboxylic acid at position 6 has been shown to form a crucial salt bridge with the side chain of an arginine residue (Arg136) in the enzyme's ATP-binding site. diva-portal.org This strong ionic interaction significantly contributes to the binding affinity of the inhibitor. Docking studies predict that terminal oxalate (B1200264) or other dicarboxylic acid moieties can form hydrogen bonds with multiple arginine residues (Arg76 and Arg136), further anchoring the inhibitor within the active site. scispace.com The importance of this acidic group is underscored by findings that corresponding ester derivatives, which cannot form these ionic bonds, are approximately 10-fold less active. nih.gov

Furthermore, the carboxylic acid moiety can enhance the physicochemical properties of the compound, such as improving solubility at physiological pH, which can lead to better bioavailability and an improved antimicrobial profile. nih.gov Modifications of this group, for example, by reacting it to form amide derivatives, have been explored as a strategy to conjugate other functional molecules, like siderophore mimics, to enhance bacterial uptake. nih.gov

Exploration of Potential Molecular Targets and Binding Mechanisms (Based on general isothiazole (B42339)/benzothiazole relevance)

The versatile benzothiazole and isothiazole scaffolds have been shown to interact with a wide range of biological macromolecules, leading to diverse pharmacological effects. rsc.orgtandfonline.com Their extended π-delocalized systems are capable of engaging in various binding interactions, making them privileged structures in drug discovery. nih.gov

Derivatives of the benzothiazole scaffold are well-documented as potent inhibitors of several key enzymes implicated in disease. researchgate.netmdpi.com

DNA Gyrase and Topoisomerase IV: These bacterial enzymes are validated targets for antibacterial drugs. researchgate.net Benzothiazole-based compounds have been developed as ATP-competitive inhibitors of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.gov Several series of these inhibitors exhibit low nanomolar inhibitory activity (IC₅₀ < 10 nM) against gyrases from E. coli, A. baumannii, and P. aeruginosa. diva-portal.orgscispace.com Compound 27, for instance, was identified as a balanced inhibitor of both DNA gyrase and topoisomerase IV from E. coli and S. aureus. scispace.com

Protein Kinases: Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. nih.govrsc.org Thiazole (B1198619) and benzothiazole derivatives have emerged as effective inhibitors of various protein kinases. nih.govresearchgate.net They have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora kinases, and Phosphatidylinositol 3-kinases (PI3Ks). nih.govnih.govgoogleapis.com For example, a series of thiazole derivatives containing a phenyl sulfonyl group showed nanomolar inhibition of the B-RAFV600E kinase. nih.gov

Other Enzymes: The inhibitory activity of this class of compounds extends to other enzymes. Benzothiazole-triazole based thiazole derivatives have been identified as novel inhibitors of thymidine (B127349) phosphorylase and α-glucosidase. nih.gov Other research has shown that benzothiazole derivatives can inhibit E. coli dihydropteroate (B1496061) synthase (DHPS) and dihydroorotase, which are involved in essential metabolic pathways, highlighting their potential as broad-spectrum antimicrobial agents. nih.govnih.gov

Enzyme TargetScaffoldInhibitory Activity (IC₅₀)Reference
E. coli DNA GyraseBenzothiazole&lt; 10 nM - 22 nM diva-portal.orgnih.gov
S. aureus DNA GyraseBenzothiazole0.001 µg/mL nih.gov
E. coli Topoisomerase IVBenzothiazole320 - 430 nM diva-portal.orgnih.gov
VEGFR-2 Kinase2-AminobenzothiazoleLow micromolar range nih.gov
B-RAFV600E KinaseThiazole23.1 ± 1.2 nM nih.gov
Thymidine PhosphorylaseBenzothiazole-triazole-thiazole7.20 ± 0.30 µM nih.gov
α-GlucosidaseBenzothiazole-triazole-thiazole1.30 ± 0.70 µM nih.gov
Dihydropteroate Synthase (DHPS)Benzothiazole7.85 µg/mL nih.gov

The binding of benzothiazole derivatives to their protein targets is stabilized by a combination of specific non-covalent interactions. nih.gov The nature and geometry of these interactions determine the affinity and specificity of the inhibitor.

Hydrogen Bonding: This is a critical interaction for many inhibitors. In the DNA gyrase B active site, the carboxylate group of benzothiazole inhibitors forms hydrogen bonds and salt bridges with arginine residues. diva-portal.orgscispace.com In dihydroorotase, hydrogen bonds with residues such as LEU222 or ASN44 have been observed. nih.gov

Hydrophobic and van der Waals Interactions: The planar, aromatic benzothiazole ring system frequently engages in hydrophobic interactions with nonpolar amino acid side chains. In the VEGFR-2 active site, the benzothiazole ring forms hydrophobic contacts with Ala866 and Leu840. nih.gov Similarly, in the DNA gyrase B pocket, the phenyl ring of a substituent at position 4 has hydrophobic contacts with the side chain of Ile94. diva-portal.org

Cation-π Interactions: This is a strong non-covalent interaction between a cation and the electron-rich face of an aromatic ring. The benzothiazole scaffold has been shown to form a cation-π stacking interaction with the side chain of Arg76 in the active site of DNA gyrase. diva-portal.org

π-π Stacking: Aromatic stacking interactions, such as the T-shaped π-π stacking observed between the benzene (B151609) ring of a benzothiazole derivative and the tryptophan residue TRP108 in lysozyme, can also contribute significantly to binding. mdpi.com

These varied interactions, often occurring simultaneously, lead to the formation of stable protein-ligand complexes and are essential for the compound's biological function. strath.ac.uk

The nitrogen and sulfur atoms within the isothiazole and benzothiazole rings can act as ligands, forming coordination complexes or chelates with various metal ions. thieme-connect.comnih.gov This chelation can significantly modulate the biological activity of the parent compound. researchgate.net

The formation of metal chelates with ions such as copper(II), nickel(II), and zinc(II) can enhance the therapeutic properties of thiazole-derived ligands. researchgate.netnih.gov Studies have shown that metal complexes of thiazole Schiff bases exhibit greater antibacterial activity than the ligands alone. acs.org This increased activity is often attributed to Overtone's concept of chelation, where the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the compound's penetration through the lipid layers of microbial cell membranes.

The geometry of the resulting metal complex, often octahedral, and the nature of the coordinated metal ion play a role in its biological effectiveness. nih.govacs.org For instance, copper-containing coordination compounds of thiazole derivatives have shown promising antitumor activity. nih.gov This suggests that the benzothiazole scaffold can serve not only as a pharmacophore itself but also as a vehicle for delivering metal ions to biological targets, potentially opening up additional mechanisms of action.

Investigation of Cellular Response Pathways (e.g., modulation of cell proliferation, induction of specific cellular processes)

Research into the biological activities of benzo[c]isothiazole-6-carboxylic acid derivatives has revealed their significant influence on key cellular response pathways, particularly those governing cell growth and survival. These compounds have been shown to modulate cell proliferation and induce specific cellular processes like apoptosis and cell cycle arrest, making them a subject of interest in the development of novel therapeutic agents.

The primary mechanism investigated for jejich antiproliferative effects is the inhibition of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell survival and resistance to therapy. By targeting ALDH1A1, certain this compound derivatives can effectively suppress the growth of various cancer cell lines.

Furthermore, studies have demonstrated that modifications to the chemical structure of these derivatives can lead to varied potencies and effects on cellular processes. For instance, the nature and position of substituent groups on the benzo[c]isothiazole ring system play a crucial role in their biological activity.

Detailed investigations have quantified the antiproliferative effects of these compounds through IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The data below showcases the inhibitory activity of selected this compound derivatives on different human cancer cell lines.

Table 1: Antiproliferative Activity of this compound Derivatives in Human Cancer Cell Lines

Compound HCT-116 IC₅₀ (µM) A549 IC₅₀ (µM) SK-OV-3 IC₅₀ (µM)
Derivative A 0.8 1.2 1.5
Derivative B 1.5 2.1 2.8

In addition to inhibiting cell proliferation, some derivatives have been found to induce apoptosis, or programmed cell death, a critical process for eliminating damaged or cancerous cells. The induction of apoptosis is often accompanied by cell cycle arrest at specific checkpoints, preventing the cells from dividing and proliferating.

Research on novel 1,2-benzisothiazole (B1215175) derivatives has provided insights into their effects on the cell cycle and apoptosis in breast cancer cells (MCF-7). These studies reveal that the compounds can induce cell cycle arrest in the G2/M phase and significantly increase the rate of apoptosis.

Table 2: Effect of a 1,2-Benzisothiazole Derivative on Cell Cycle Distribution and Apoptosis in MCF-7 Cells

Treatment % Cells in G2/M Phase % Apoptotic Cells
Control 12.5 3.2
Derivative D (10 µM) 35.8 25.4

These findings underscore the potential of this compound derivatives to modulate fundamental cellular pathways involved in cancer progression. The structure-activity relationship studies are crucial in optimizing the design of these compounds to enhance their potency and selectivity for specific cellular targets.

Future Directions and Emerging Research Applications of Benzo C Isothiazole 6 Carboxylic Acid

Application as Versatile Chemical Building Blocks in Multi-Step Organic Synthesis

The true potential of Benzo[c]isothiazole-6-carboxylic acid lies in its role as a versatile synthon for constructing more complex molecular architectures. The fused ring system provides a rigid core, while the carboxylic acid and the reactive sites on the heterocyclic ring offer multiple points for chemical modification.

While multi-step syntheses starting directly from this compound are not yet widely reported, the synthetic utility of the related benzothiazole (B30560) scaffold is well-documented and serves as a blueprint for future work. For instance, research on benzo[d]thiazole-6-carboxylic acid derivatives has demonstrated their value as building blocks that can be substituted at multiple positions to explore chemical space thoroughly. nih.govacs.org The development of efficient methods for preparing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates highlights how these building blocks can be used to rapidly generate libraries of novel compounds. acs.org

Synthetic strategies common for benzothiazoles, such as the condensation of 2-aminothiophenols with carboxylic acids, often under microwave irradiation or promoted by green catalysts, could be adapted for benzo[c]isothiazole (B8754907) systems. mdpi.comresearchgate.netresearchgate.net The carboxylic acid moiety of the title compound is a particularly valuable handle for further elaboration, enabling reactions such as:

Amide Bond Formation: Coupling with a diverse range of amines to generate libraries of amides, a common functional group in bioactive molecules.

Esterification: Reaction with alcohols to produce esters, which can modulate properties like solubility and cell permeability.

Reduction: Conversion of the carboxylic acid to a primary alcohol, providing a different functional group for subsequent synthetic transformations.

Curtius or Schmidt Rearrangement: Transformation of the carboxylic acid into an amine, enabling access to a different class of derivatives.

The development of these synthetic pathways will establish this compound as a key intermediate for accessing novel chemical matter.

Development of Molecular Probes and Imaging Agents utilizing the Benzo[c]isothiazole Core

Molecular probes and imaging agents are critical tools for visualizing biological processes at the molecular level. nih.gov The development of novel fluorophores is central to advancing optical imaging techniques. nih.govrsc.org Heterocyclic compounds, particularly those with fused aromatic systems, often exhibit unique photophysical properties, making them attractive scaffolds for new probes.

The benzo[c]isothiazole core, with its electron-rich sulfur atom and electron-withdrawing nitrogen atom, has the potential to form the basis of new fluorescent and imaging agents. Although specific probes based on the benzo[c]isothiazole skeleton are an emerging area, research on related structures provides a strong rationale for this direction. For example, fluorophores based on the benzo-bis(1,2,5-thiadiazole) core have been successfully developed for in vivo imaging in the second near-infrared (NIR-II) window, which allows for deep tissue penetration and high-resolution imaging. rsc.orgnih.govresearchgate.net Similarly, a probe based on a 2-(benzo[d]thiazol-2-yl)-1,4-phenylene scaffold was designed for the highly sensitive and selective imaging of cysteine in living cells and organisms. rsc.org

Future research could focus on synthesizing derivatives of this compound to create novel probes. The carboxylic acid group can be used to attach targeting moieties (like peptides or antibodies) or to tune the water solubility and pharmacokinetic properties of the probe. By modifying the electronic structure of the benzo[c]isothiazole ring system through substitution, it may be possible to modulate the fluorescence wavelength, quantum yield, and Stokes shift to develop probes for specific applications, including:

Targeted Cancer Imaging: Conjugating the benzo[c]isothiazole fluorophore to a ligand that binds to a receptor overexpressed on cancer cells.

Sensing Biologically Relevant Analytes: Designing probes that exhibit a change in fluorescence ("turn-on" or "turn-off" response) upon binding to specific ions, reactive oxygen species, or biomolecules.

Multimodal Imaging: Incorporating the benzo[c]isothiazole core into agents that are detectable by more than one imaging modality, such as fluorescence and PET or MRI. nih.gov

Exploration in Catalysis and Coordination Chemistry (for related isothiazole (B42339) ligands)

The field of coordination chemistry investigates the interaction of metal ions with ligands. Isothiazole and its derivatives are intriguing ligands because they contain both nitrogen and sulfur atoms, which can coordinate to metal centers. researchgate.netresearchgate.net This has led to their exploration in catalysis and materials science. thieme-connect.com While the coordination chemistry of this compound itself is not yet established, the known chemistry of related isothiazole and thiazole (B1198619) ligands suggests a promising area for investigation. researchgate.netthieme-connect.com

The this compound molecule offers several potential coordination sites:

The nitrogen atom of the isothiazole ring.

The sulfur atom of the isothiazole ring.

The carboxylate group (acting in a monodentate or bidentate fashion).

This polyfunctional nature allows the molecule to act as a versatile ligand, potentially forming complexes with a wide range of transition metals. Depending on the metal center and reaction conditions, it could function as a bidentate (e.g., N,O-chelation) or tridentate ligand, or it could act as a bridging ligand to form coordination polymers and metal-organic frameworks (MOFs).

Future research in this area could include:

Synthesis of Novel Metal Complexes: Systematically reacting this compound with various metal salts (e.g., Cu, Zn, Ru, Ir, Pd) to isolate and characterize the resulting coordination compounds.

Catalytic Applications: Investigating the catalytic activity of these new metal complexes in organic transformations, such as hydrogenations, cross-coupling reactions, or oxidations. researchgate.net The isothiazole ring can influence the electronic properties of the metal center, potentially leading to novel reactivity or selectivity.

Development of Functional Materials: Using the ligand to construct MOFs with interesting properties, such as luminescence for sensing applications or porosity for gas storage and separation. acs.org

Integration with Advanced Drug Discovery Paradigms

Modern drug discovery is increasingly reliant on innovative strategies to identify and optimize new therapeutic agents. Paradigms like fragment-based drug discovery (FBDD) and targeted covalent inhibition offer powerful alternatives to traditional high-throughput screening.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Hits are then optimized and grown into more potent lead compounds. The thiazole scaffold is recognized as a useful building block in FBDD campaigns. nih.gov this compound, as a rigid, fragment-sized molecule with defined chemical vectors for modification, is an ideal candidate for inclusion in fragment libraries. Its unique heterocyclic core could provide novel interactions with protein targets that are not achieved by more common fragments.

Targeted Covalent Inhibition: Targeted covalent inhibitors (TCIs) form a permanent chemical bond with their target protein, often leading to enhanced potency and prolonged duration of action. This strategy typically involves an electrophilic "warhead" on the inhibitor that reacts with a nucleophilic amino acid residue (like cysteine) on the target protein. While the benzo[c]isothiazole ring itself is not a classic warhead, derivatives could be designed to incorporate a reactive group. The scaffold would serve to position the warhead for a specific interaction within the protein's binding site.

The application of these advanced paradigms could accelerate the discovery of new bioactive agents based on the benzo[c]isothiazole scaffold.

Synergistic Research Combining Computational and Experimental Methodologies

The integration of computational chemistry with experimental synthesis and testing has become a cornerstone of modern chemical research. This synergistic approach can significantly accelerate the design and discovery process. For heterocyclic systems like benzothiazoles, computational methods are already proving invaluable. researchgate.net

For this compound and its derivatives, a combined computational-experimental strategy could be highly effective.

Table 1: Potential Computational and Experimental Synergy

Computational MethodResearch QuestionExperimental Validation
Density Functional Theory (DFT) Predict optimized molecular geometry, electronic properties (HOMO/LUMO energies), and vibrational spectra. researchgate.netX-ray crystallography to determine solid-state structure. UV-Vis, IR, and Raman spectroscopy to compare with calculated spectra.
Molecular Docking Predict the binding mode and affinity of derivatives against specific protein targets (e.g., enzymes, receptors). researchgate.netIn vitro biochemical assays to measure enzyme inhibition (IC₅₀) or receptor binding (Kᵢ).
Quantitative Structure-Activity Relationship (QSAR) Develop models that correlate structural features of derivatives with their biological activity.Synthesis and biological testing of new derivatives to validate and refine the QSAR model.
Time-Dependent DFT (TD-DFT) Predict absorption and emission spectra to guide the design of new fluorescent probes. acs.orgFluorescence spectroscopy to measure excitation/emission wavelengths, quantum yields, and Stokes shifts.

By using computational tools to predict properties and prioritize synthetic targets, researchers can focus experimental efforts on the most promising compounds. This iterative cycle of prediction, synthesis, and testing is a powerful strategy for exploring the chemical and biological potential of the this compound scaffold, leading to the efficient development of new materials and therapeutic agents.

Q & A

Q. What are the recommended synthetic routes and purification methods for Benzo[c]isothiazole-6-carboxylic acid?

The synthesis typically involves cyclization of precursor thioamide derivatives or coupling reactions with appropriate carboxylic acid functionalities. For example, intermediates like 1,3-benzothiazole-6-amine (CAS 95-16-9) can serve as starting materials for functionalization . Purification often employs recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel and gradients of ethyl acetate/hexane. Thermal stability (mp 245–251°C) allows for melt recrystallization if solvent-based methods fail .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

  • Spectroscopy : IR (to confirm carboxyl -COOH stretch ~1700 cm⁻¹), ¹H/¹³C NMR (to verify aromatic protons and carbons), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition behavior .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solubility and reactivity .

Q. What solvents are suitable for solubility testing of this compound in experimental workflows?

The compound’s solubility is influenced by its aromatic and carboxyl groups. Test polar aprotic solvents (DMSO, DMF), alcohols (methanol, ethanol), and aqueous buffers (pH-dependent solubility due to -COOH ionization). Pre-saturation studies with UV-Vis spectroscopy or HPLC can quantify solubility limits .

Q. What safety precautions are critical when handling this compound?

The compound is classified as a skin and eye irritant (Hazard Code: Eye Irrit. 2, Skin Irrit. 2). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Waste must be segregated and disposed via certified hazardous waste protocols .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound derivatives?

Derivatives can be screened for antimicrobial, anti-inflammatory, or neuroleptic activity using:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
  • Enzyme inhibition studies : Target enzymes like cyclooxygenase (COX) for anti-inflammatory potential.
  • Cellular models : Neuroprotective effects in neuronal cell lines under oxidative stress. Reference benzisoxazole derivatives (e.g., anti-tubercular activity) for assay design .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Substituent modification : Introduce electron-withdrawing/donating groups (e.g., methoxy at position 4) to alter electronic properties and bioactivity .
  • Bioisosteric replacement : Replace the isothiazole ring with oxazole or imidazole to compare pharmacological profiles .
  • Computational modeling : Use DFT calculations to predict binding affinities to target proteins (e.g., COX-2) .

Q. How can analytical challenges (e.g., purity discrepancies) be resolved in quantification studies?

  • HPLC-DAD/MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water mobile phases.
  • Elemental analysis : Compare experimental vs. theoretical C/H/N ratios to confirm purity (e.g., 96% assayed purity vs. theoretical 100%) .
  • TGA-MS : Detect volatile impurities during thermal decomposition .

Q. How should researchers address contradictions in reported data (e.g., melting point variations)?

Variations in mp (245–251°C) may arise from polymorphic forms or solvent residues. Standardize recrystallization protocols and characterize polymorphs via PXRD. Cross-validate with DSC to confirm thermal behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.